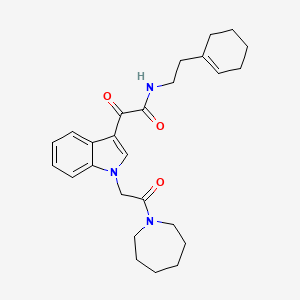

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(cyclohexen-1-yl)ethyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O3/c30-24(28-16-8-1-2-9-17-28)19-29-18-22(21-12-6-7-13-23(21)29)25(31)26(32)27-15-14-20-10-4-3-5-11-20/h6-7,10,12-13,18H,1-5,8-9,11,14-17,19H2,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPDDGBHYMPPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxoacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and therapeutic implications based on existing literature and research findings.

The compound's structural features contribute to its biological activity. It contains an indole moiety, an azepane ring, and a cyclohexene group, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H30N4O3 |

| Molecular Weight | 430.53 g/mol |

| LogP | 4.4932 |

| Polar Surface Area | 42.894 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The mechanism of action of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to receptors, modulating signal transduction pathways that are crucial for cellular communication and response.

Understanding these interactions requires detailed biochemical studies to elucidate the specific pathways affected by this compound.

Biological Activity

Research indicates that the compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. The indole structure is known for its anticancer properties.

- Anti-inflammatory Effects : The azepane ring may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Neuroprotective Effects : Research has indicated that similar compounds can protect neuronal cells from oxidative stress, highlighting potential applications in neurodegenerative diseases.

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound. Key findings include:

- High Lipophilicity : The logP value suggests good membrane permeability, which is advantageous for oral bioavailability.

- Metabolic Stability : Preliminary data indicate that the compound may exhibit stability in metabolic conditions, reducing the likelihood of rapid degradation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via multi-step organic reactions, typically involving:

- Indole functionalization : Alkylation or acylation of the indole nitrogen (e.g., using chloroacetyl chloride) to introduce the azepane-containing oxoethyl group .

- Amide coupling : Reaction of the activated indole intermediate with the cyclohexenyl-ethylamine moiety using coupling agents like EDCI/HOBt or DCC .

- Purification : Column chromatography and recrystallization to isolate the final product, validated by TLC and HPLC .

Basic: What spectroscopic techniques are critical for structural elucidation?

- NMR : H and C NMR confirm the indole, azepane, and cyclohexenyl-ethyl-acetamide connectivity. Chemical shifts for the indole C3 proton (~7.5 ppm) and cyclohexenyl protons (5.5–6.0 ppm) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 494.2) .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm) and indole N-H (~3400 cm) .

Advanced: How can researchers optimize coupling efficiency between the indole and cyclohexenyl-ethyl-acetamide moieties?

- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions, as seen in analogous indole-amide syntheses .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like DMAP improve reaction yields .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions, such as azepane ring-opening .

Advanced: How should contradictory bioactivity data (e.g., variable IC50_{50}50 values in kinase assays) be resolved?

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations across studies .

- Purity validation : Use HPLC (>98% purity) to rule out impurities affecting results .

- Metabolic stability tests : Evaluate compound degradation in serum to assess false-negative activity .

Basic: What is the hypothesized mechanism of action based on structural analogs?

The indole and azepane groups suggest kinase or GPCR modulation. For example:

- Kinase inhibition : The oxoacetamide moiety may bind ATP pockets, similar to staurosporine analogs .

- GPCR antagonism : Cyclohexenyl-ethyl groups mimic lipid-like ligands in receptor binding .

Advanced: What computational strategies predict binding modes with target proteins?

- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB 3POZ) to model interactions .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

- QSAR modeling : Correlate substituent effects (e.g., azepane ring size) with bioactivity data from analogs .

Basic: How does the compound’s stability under physiological conditions impact experimental design?

- pH-dependent degradation : Test stability in buffers (pH 4–9) via UV-Vis spectroscopy. The cyclohexenyl group may hydrolyze in acidic conditions .

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the indole core .

- In vitro half-life : Use LC-MS to measure degradation in liver microsomes for pharmacokinetic profiling .

Advanced: What strategies mitigate solubility challenges in in vivo studies?

- Prodrug design : Introduce phosphate esters at the acetamide carbonyl to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PLGA-based carriers to improve bioavailability, as demonstrated for indole derivatives .

- Co-solvent systems : Optimize DMSO/PEG400/saline mixtures for intraperitoneal administration .

Basic: What are key structural modifications to explore structure-activity relationships (SAR)?

- Azepane substitution : Replace azepane with piperidine or morpholine to assess ring size/electronic effects .

- Indole halogenation : Introduce Br/Cl at C5 to enhance hydrophobic interactions with targets .

- Cyclohexenyl saturation : Hydrogenate the double bond to compare conformational flexibility .

Advanced: How can researchers validate target engagement in cellular models?

- CETSA : Cellular Thermal Shift Assay to confirm thermal stabilization of target proteins .

- BRET/FRET : Bioluminescence resonance energy transfer assays for real-time GPCR activity monitoring .

- CRISPR knockouts : Generate target-deficient cell lines to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.